

Technical Guide: Solubility Profile of N-Dodecyl-2-(2-hydroxyethoxy)acetamide[1][2]

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Compound of Interest

Compound Name:	<i>N-Dodecyl-2-(2-hydroxyethoxy)acetamide</i>
CAS No.:	10395-20-7
Cat. No.:	B8526283

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Executive Summary

N-Dodecyl-2-(2-hydroxyethoxy)acetamide (C₁₆H₃₃NO₃) is a non-ionic amphiphile characterized by a lipophilic dodecyl tail and a polar glycol-amide head group.[1] Its structural motif—bridging a fatty amine with a glycolic acid ether—places it in a unique class of biodegradable surfactants and transdermal permeation enhancers.[1]

Unlike standard fatty acid diethanolamides (e.g., Lauramide DEA), this molecule is a secondary amide, possessing a hydrogen-bond donor (N-H) that significantly influences its solid-state packing and solubility thermodynamics.[1] This guide provides a comprehensive analysis of its solubility behavior, predicted solvent interactions, and validated protocols for empirical determination.

Molecular Architecture & Theoretical Solubility[1][2]

To predict solubility behavior where empirical data is sparse, we analyze the molecule's functional groups and their contribution to the Hansen Solubility Parameters (HSP).[1]

Structural Analysis

- Lipophilic Domain: The alkyl chain (Dodecyl) drives solubility in non-polar solvents (hexane, toluene) via Van der Waals forces.[\[1\]](#)
- Hydrophilic Domain: The 2-(2-hydroxyethoxy)acetamide moiety contains:
 - Secondary Amide (-CONH-): Strong H-bond donor and acceptor.[\[1\]](#) High dipole moment.
 - Ether Linkage (-O-): H-bond acceptor; increases flexibility.[\[1\]](#)
 - Primary Hydroxyl (-OH): Strong H-bond donor/acceptor; critical for water miscibility.[\[1\]](#)

Predicted Physicochemical Properties

Property	Value (Estimated)	Mechanistic Implication
Molecular Formula		MW ~287.44 g/mol
LogP (Octanol/Water)	2.8 – 3.5	Moderately Lipophilic; likely to partition into lipid bilayers. [1]
Topological Polar Surface Area (TPSA)	~68 Å ²	Permeable to cell membranes; borderline water solubility. [1]
H-Bond Donors/Acceptors	2 Donors / 4 Acceptors	High affinity for protic solvents (Alcohols, Water). [1]
Melting Point	55 – 65 °C	Solid at RT; requires heating for formulation in semi-solids. [1]

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction capability with **N-Dodecyl-2-(2-hydroxyethoxy)acetamide**.

Polar Protic Solvents (High Affinity)

The compound exhibits high solubility in lower alcohols due to synergistic H-bonding with both the amide and hydroxyl groups.[1]

- Methanol / Ethanol:Soluble (>100 mg/mL). The alkyl tail is solvated by the organic backbone, while the head group H-bonds with the solvent.[1]

- Water:Dispersible / Micellar. Due to the large

tail, it is unlikely to be truly soluble at high concentrations.[1] It will form micelles or liquid crystalline phases above the Critical Micelle Concentration (CMC).[1]

- Note: Heating may be required to disrupt crystal packing (Krafft point behavior).[1]

Polar Aprotic Solvents (High Affinity)

Excellent solvents for synthesis and stock solution preparation.[1]

- DMSO / DMF / NMP:Very Soluble (>200 mg/mL). These solvents effectively disrupt the intermolecular amide-amide H-bonds of the solid crystal lattice.[1]

Non-Polar / Lipophilic Solvents (Moderate to High Affinity)[1]

- Chloroform / Dichloromethane:Freely Soluble. The "Goldilocks" solvents for this molecule, accommodating both the polar head (via dipole interactions) and the non-polar tail.[1]
- n-Hexane / Heptane:Sparingly Soluble to Soluble. Solubility is temperature-dependent.[1] At room temperature, the polar head group may drive precipitation or phase separation.[1] Heating promotes solubility.[1]

Summary Table

Solvent Class	Solvent	Solubility Rating	Primary Interaction Force
Alcohols	Methanol, Ethanol, IPA	High	H-Bonding + Hydrophobic Effect
Aprotic	DMSO, DMF	Very High	Dipole-Dipole
Chlorinated	Chloroform, DCM	High	Dipole-Dipole + Dispersion
Aqueous	Water, PBS (pH 7.4) ^[1]	Low (Micellar)	Hydrophobic Effect (Self-assembly)
Hydrocarbon	Hexane, Cyclohexane	Moderate	Dispersion (Van der Waals)

Experimental Protocol: Saturation Solubility Determination

Objective: To determine the thermodynamic solubility of **N-Dodecyl-2-(2-hydroxyethoxy)acetamide** in a specific solvent at a defined temperature (e.g., 25°C).

Methodology (Shake-Flask Method)

This protocol ensures equilibrium is reached and distinguishes between solubility and dispersibility.^[1]

Reagents & Equipment:

- Target Compound (Purity >98%)
- Solvent (HPLC Grade)^[1]
- Temperature-controlled orbital shaker^[1]
- 0.45 µm PTFE Syringe Filters (or PVDF for aqueous)^[1]
- HPLC-UV or LC-MS system^[1]

Step-by-Step Workflow:

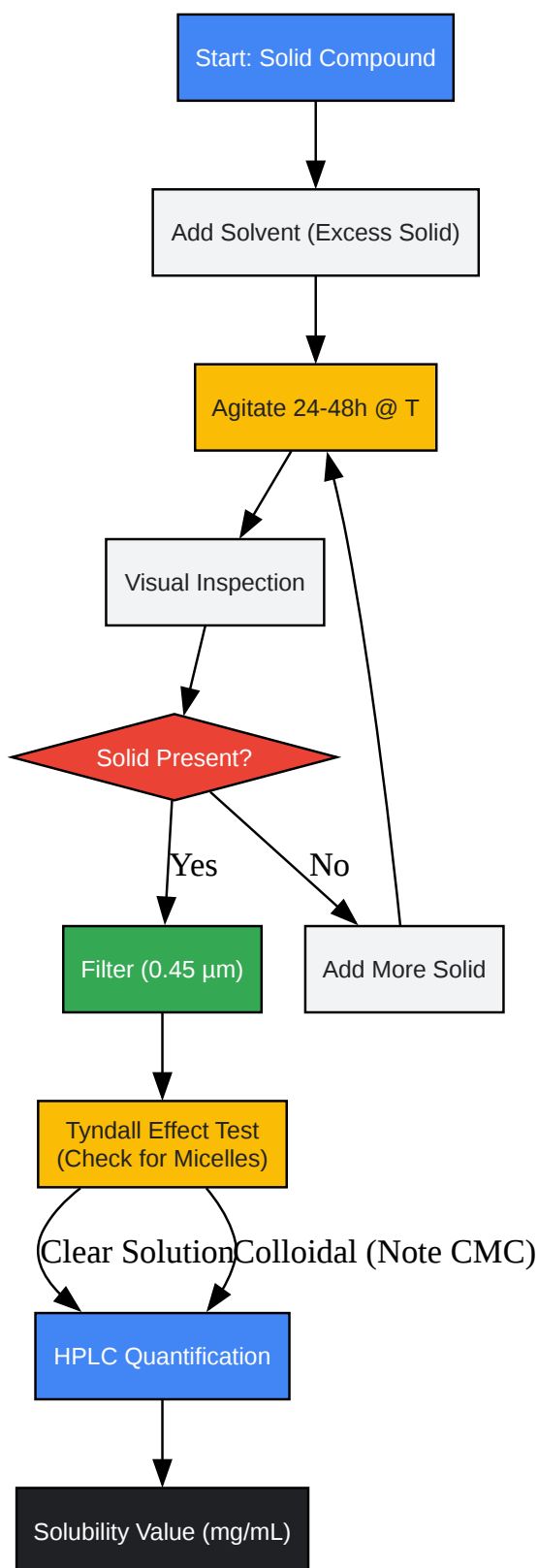
- Excess Addition: Add the compound to 5 mL of solvent in a glass vial until a visible solid sediment remains (supersaturation).
- Equilibration: Agitate the vial at the target temperature (e.g., 25°C ± 0.1°C) for 24 to 48 hours.
 - Critical: Protect from light if stability is unknown.[1]
- Sedimentation: Allow the sample to stand for 1 hour to let undissolved solids settle.
- Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).
- Dilution & Analysis: Dilute the filtrate immediately to prevent crashing out. Quantify using HPLC.

HPLC Analytical Conditions (Suggested)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
- Mobile Phase: Acetonitrile : Water (80:20 v/v) isocratic.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 210 nm (Amide absorption) or ELSD (Evaporative Light Scattering) if UV response is weak.[1]
- Retention Time: Expect elution around 4–6 minutes due to the C12 tail.[1]

Visualization of Solubility Workflow

The following diagram illustrates the logical flow for determining and validating solubility, ensuring distinction between true solution and colloidal suspension.



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Caption: Standardized workflow for thermodynamic solubility determination with colloidal checkpoint.

Applications in Drug Development[1]

Understanding the solubility profile of this compound is critical for its primary use cases:

- Permeation Enhancement:
 - Mechanism: The amphiphilic structure allows it to insert into the stratum corneum lipid bilayer.[1] The polar "head" (hydroxyethoxy-acetamide) disrupts the hydration shell, while the "tail" (dodecyl) fluidizes the lipid chains.[1]
 - Formulation: Must be soluble in the vehicle (e.g., Propylene Glycol/Ethanol) but partition into the skin.[1]
- Biodegradable Surfactant:
 - The amide and ether linkages are susceptible to enzymatic hydrolysis (amidase/etherase), rendering the molecule less persistent than perfluorinated or sulfonated surfactants.[1]

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Sources

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